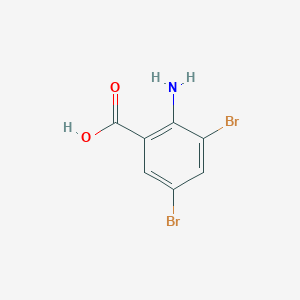

2-Amino-3,5-dibromobenzoic acid

Übersicht

Beschreibung

2-Amino-3,5-dibromobenzoic acid, also known as 3,5-Dibromoanthranilic acid, is a chemical compound with the formula C₇H₅Br₂NO₂ . It is a derivative of benzoic acid, with two bromine atoms and an amino group attached to the benzene ring .

Synthesis Analysis

The compound has been synthesized and characterized using various techniques such as single-crystal X-ray diffraction, FT-IR spectroscopy, UV-Vis spectroscopy, and computational methods . A synthetic method for a related compound, 2-Amino-3,5-dibromobenzaldehyde, involves the reduction of o-nitrobenzaldehyde using iron powder, followed by bromination with NBS .Molecular Structure Analysis

The molecular structure of 2-Amino-3,5-dibromobenzoic acid has been analyzed using computational methods and compared with experimental results . The InChI representation of the molecule isInChI=1S/C7H5Br2NO2/c8-3-1-4 (7 (11)12)6 (10)5 (9)2-3/h1-2H,10H2, (H,11,12) . Physical And Chemical Properties Analysis

The compound has a molecular weight of 294.93 g/mol . It has a melting point of 230-235 °C . The compound’s solubility in DMSO and methanol is slight .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

2-Amino-3,5-dibromobenzoic acid (2A35Br) has been extensively studied in the context of its synthesis and structural characterization. Yıldırım et al. (2015) synthesized and characterized 2A35Br using single-crystal X-ray diffraction, FT-IR spectroscopy, UV-Vis spectroscopy, and computational methods. This research provides detailed insights into the molecular geometry, intra- and inter-molecular interactions of 2A35Br, which are crucial for understanding its chemical behavior and potential applications in various scientific fields (Yıldırım et al., 2015).

Role in Dendritic Polymer Preparation

Bi Yun-mei (2011) conducted a study on the synthesis of Ethyl 3,5-Dibromobenzoate from ethyl 4-amino-3,5-dibromobenzoate. This compound is used as a raw material for preparing dendritic polymers, indicating the potential of 2A35Br derivatives in polymer science and materials engineering. The study optimized the synthesis process, achieving a high yield and purity, which is significant for industrial applications (Bi Yun-mei, 2011).

Applications in Molecular Cocrystals

Graham Smith et al. (1995) investigated the crystal structures of adducts formed with 3,5-dinitrosalicylic acid and its interactions with isomeric monoaminobenzoic acids, including 2-aminobenzoic acid. This research highlights the importance of 2A35Br and its derivatives in the study of molecular cocrystals, which are relevant in the field of crystallography and materials science (Smith et al., 1995).

Applications in Analytical Chemistry

X. Hronowski et al. (2020) explored the use of 2-aminobenzoic acid (a compound related to 2A35Br) for labeling N-glycans on a MALDI target through nonreductive amination. This study reveals the potential use of 2A35Br in analytical chemistry, particularly in mass spectrometric sensitivity enhancement and glycan analysis (Hronowski et al., 2020).

Potential in Drug Synthesis

The synthesis of 2-Amino-3,5-dibromobenzaldehyde, as explored by Xue Hua-yu (2007), provides insights into the use of 2A35Br in the synthesis of complex organic compounds. These compounds could have implications in pharmaceutical research, highlighting another significant application of 2A35Br in scientific research (Xue Hua-yu, 2007).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing personal protective equipment and ensuring adequate ventilation are recommended when handling this compound .

Eigenschaften

IUPAC Name |

2-amino-3,5-dibromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNABMWFLKQEGCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277108 | |

| Record name | 2-Amino-3,5-dibromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,5-dibromobenzoic acid | |

CAS RN |

609-85-8 | |

| Record name | 2-Amino-3,5-dibromobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 609-85-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3,5-dibromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

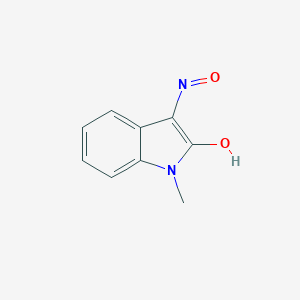

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium](/img/structure/B182800.png)

![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)

![Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B182820.png)